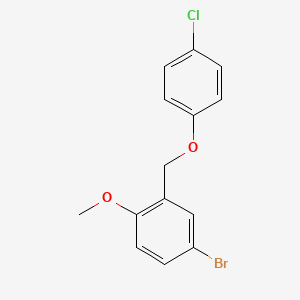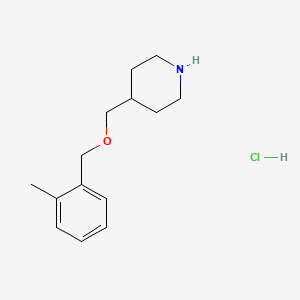![molecular formula C11H15BrO B1444947 1-bromo-3-[(2-methylpropoxy)methyl]benzene CAS No. 1250097-04-1](/img/structure/B1444947.png)
1-bromo-3-[(2-methylpropoxy)methyl]benzene
Overview
Description
1-bromo-3-[(2-methylpropoxy)methyl]benzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzyl alcohol where the benzyl group is substituted with a bromine atom at the third position and an ether linkage to a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-[(2-methylpropoxy)methyl]benzene can be achieved through the Williamson ether synthesis. This method involves the reaction of 3-bromobenzyl alcohol with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from 3-bromobenzyl alcohol attacks the alkyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-[(2-methylpropoxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 3-Bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: 3-Bromobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
1-bromo-3-[(2-methylpropoxy)methyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-[(2-methylpropoxy)methyl]benzene involves its interaction with various molecular targets. The bromine atom and ether linkage can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzyl alcohol: Similar structure but lacks the ether linkage.
2-Methylpropyl ether: Similar ether linkage but lacks the bromobenzyl group.
4-Bromobenzyl alcohol: Bromine atom at the fourth position instead of the third.
Uniqueness
1-bromo-3-[(2-methylpropoxy)methyl]benzene is unique due to the combination of the bromine atom at the third position and the ether linkage to a 2-methylpropyl group
Properties
IUPAC Name |
1-bromo-3-(2-methylpropoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJGKDCOPSEZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)






![4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1444884.png)
![3-[(3,3,3-Trifluoropropyl)amino]propanenitrile](/img/structure/B1444886.png)
